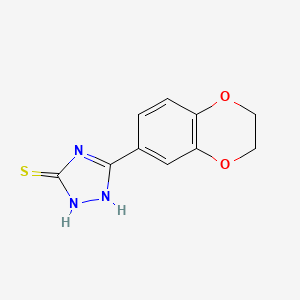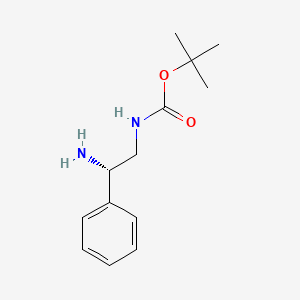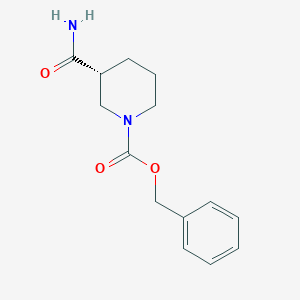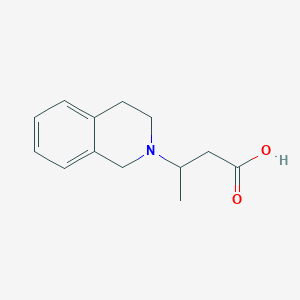
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
Overview
Description
The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid” is a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . It has been identified as a target of interest in both breast and prostate cancer .
Synthesis Analysis
The synthesis of this compound involves several steps. Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . SAR studies around this lead showed that the positioning of the carboxylate was critical, although it could be substituted by acid isosteres and amides .Molecular Structure Analysis
The molecular structure of this compound is complex. The carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .Scientific Research Applications
Cancer Research: Inhibitor of AKR1C3 in Breast and Prostate Cancer
This compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , which is a significant target in breast and prostate cancer research. Its ability to bind selectively to the enzyme’s oxyanion hole and adjacent hydrophobic pocket makes it a promising candidate for targeted cancer therapies.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s role as an inhibitor provides insights into enzyme-substrate interactions . It helps in understanding the structure-activity relationship (SAR) by showing how small substituents on the dihydroisoquinoline ring can affect potency and selectivity.
Pharmacology: Development of Therapeutic Agents
Pharmacologically, it serves as a lead compound for the development of new therapeutic agents . Its high cellular potency and the preference for the R stereoisomer over the S form can guide the synthesis of more effective amide analogues for medical use.
Biotechnology: High-Throughput Screening
The compound’s identification through high-throughput screening highlights its utility in biotechnological applications . It demonstrates the efficiency of modern screening methods in discovering novel inhibitors that can be further developed into drugs.
Hematology: Potential Implications in Blood Disorders
While direct applications in hematology are not explicitly mentioned, the inhibition of AKR1C3 could have downstream effects on hematological processes, given the enzyme’s role in steroid metabolism .
Plant Biology: Cross-Kingdom Enzyme Inhibition
Although research is limited in this area, the inhibitory effects of this compound on human enzymes like AKR1C3 could be extrapolated to similar enzymes in plants, potentially affecting plant steroid biosynthesis and growth regulation .
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Future Directions
The compound has shown promising results as a potent and selective inhibitor of AKR1C3, a target of interest in both breast and prostate cancer . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent in cancer treatment.
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWJLDUCXYHBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



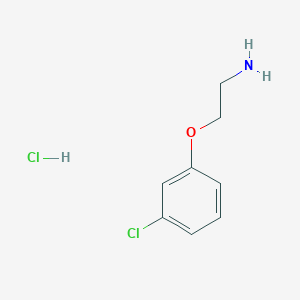
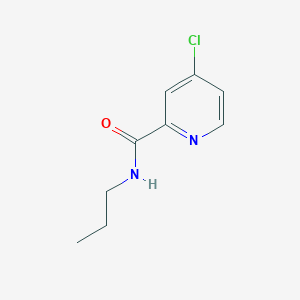
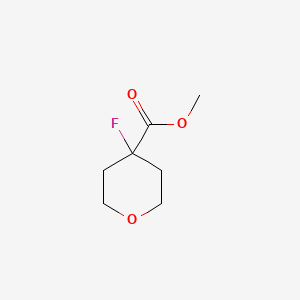
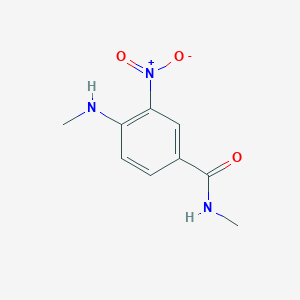
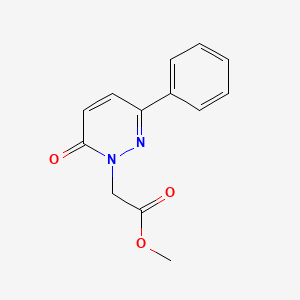
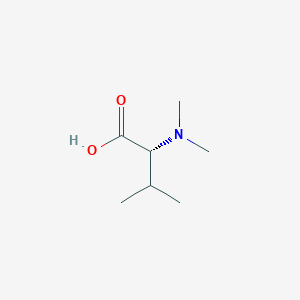
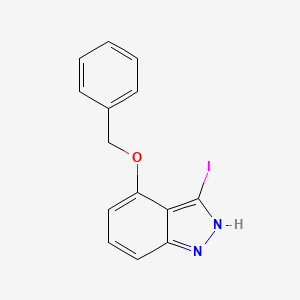
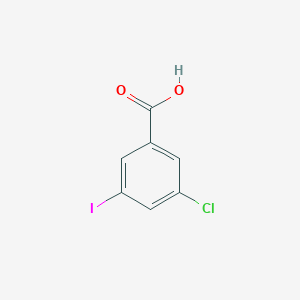
![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)

